4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Description
Properties
IUPAC Name |
4-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c20-11-14(10-16-9-13-3-1-2-4-17(13)25-16)18(22)21-15-7-5-12(6-8-15)19(23)24/h1-10H,(H,21,22)(H,23,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMPFQOJDXTVDN-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Enoyl Group: The enoyl group can be introduced through a condensation reaction involving an aldehyde or ketone.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-tumor, antibacterial, or antiviral activities.
Materials Science: The compound can be explored for its electronic properties and used in the development of organic semiconductors or photovoltaic materials.
Biological Studies: It can be used to study the interaction of benzofuran derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA or interact with proteins, affecting their function. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzoic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative with similar biological activities.
4-Cyanobenzoic acid: A compound with a cyano group and benzoic acid moiety, but lacking the benzofuran ring.
3-(1-Benzofuran-2-yl)acrylic acid: A compound with a benzofuran ring and an acrylic acid moiety, similar to the enoyl group in the target compound.
Uniqueness
4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is unique due to the combination of its structural features, which confer distinct biological and chemical properties
Biological Activity
4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid, a derivative of benzofuran, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer and antimicrobial activities. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines a benzofuran moiety with an amino benzoic acid. The synthesis typically involves the condensation of appropriate precursors under controlled conditions, resulting in a product that can be further purified for biological testing.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran, including the target compound, exhibit significant anticancer properties.
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCC1806 (triple-negative breast cancer).
- Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.93 | Apoptosis induction |
| A549 | 6.50 | Cell cycle arrest |
| HCC1806 | 4.75 | VEGFR-2 inhibition |
2. Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens.
- Activity Spectrum : It shows activity against both Gram-positive and Gram-negative bacteria.
- Inhibition Concentration : The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 15 | Gram-positive |
| Escherichia coli | 20 | Gram-negative |
| Pseudomonas aeruginosa | 25 | Gram-negative |
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
-
Study on Cancer Treatment :
- A study involving HCC1806 cells showed a significant increase in apoptotic cells when treated with the compound at concentrations of 3 µM and 6 µM, indicating a dose-dependent response.
- Flow cytometry analysis confirmed that treatment led to a marked increase in early apoptotic cells compared to control groups.
-
Antimicrobial Efficacy :
- In vitro testing against Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings.
Q & A
Advanced Research Question
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 377.1 → 178.0 (quantifier) and 377.1 → 132.0 (qualifier).
- Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines.
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
